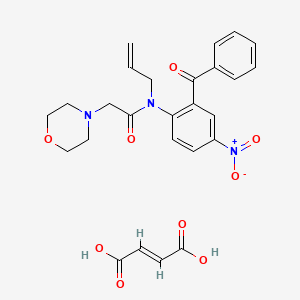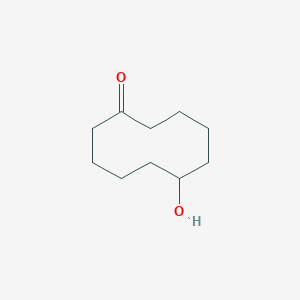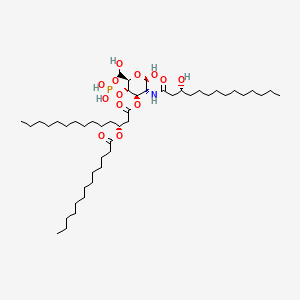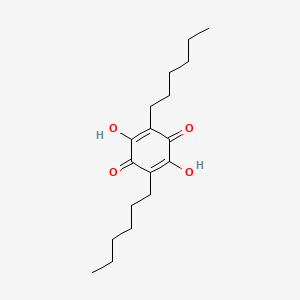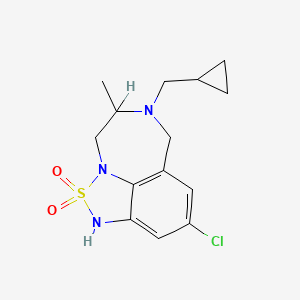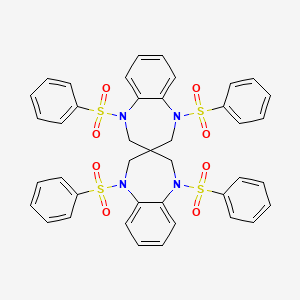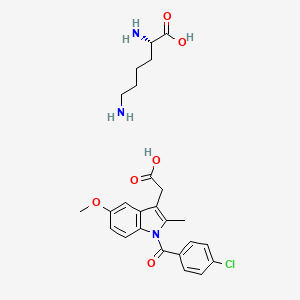
1-(p-Chlorobenzoyl)-2-methyl-5-methoxyindole-3-acetic acid lysine salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(p-Chlorobenzoyl)-2-methyl-5-methoxyindole-3-acetic acid lysine salt is a derivative of indomethacin, a nonsteroidal anti-inflammatory drug (NSAID). This compound is known for its potent anti-inflammatory, analgesic, and antipyretic properties. It is commonly used in the treatment of moderate to severe rheumatoid arthritis, ankylosing spondylitis, osteoarthritis, and acute gouty arthritis .
準備方法
Synthetic Routes and Reaction Conditions
1-(p-Chlorobenzoyl)-2-methyl-5-methoxyindole-3-acetic acid can be synthesized from N1-(p-chlorobenzoyl)-p-methoxyphenyl-hydrazine hydrochloride and levulinic acid. The reaction involves the formation of the indole ring and subsequent acylation to introduce the p-chlorobenzoyl group . The lysine salt form is obtained by reacting the synthesized acid with lysine under appropriate conditions .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as crystallization, filtration, and drying to obtain the final product in its pure form .
化学反応の分析
Types of Reactions
1-(p-Chlorobenzoyl)-2-methyl-5-methoxyindole-3-acetic acid lysine salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: Halogen substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced forms of the compound.
Substitution: Halogenated derivatives of the compound.
科学的研究の応用
1-(p-Chlorobenzoyl)-2-methyl-5-methoxyindole-3-acetic acid lysine salt has a wide range of scientific research applications:
Chemistry: Used as a model compound in studying reaction mechanisms and synthetic methodologies.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic effects in treating inflammatory diseases and pain management.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
作用機序
The compound exerts its effects primarily by inhibiting the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. Prostaglandins are mediators of inflammation, pain, and fever. By inhibiting COX, the compound reduces the production of prostaglandins, thereby alleviating inflammation, pain, and fever . The molecular targets include COX-1 and COX-2 enzymes, and the pathways involved are the arachidonic acid pathway and prostaglandin synthesis .
類似化合物との比較
Similar Compounds
Indomethacin: The parent compound with similar anti-inflammatory properties.
Diclofenac: Another NSAID with a similar mechanism of action but different chemical structure.
Ibuprofen: A widely used NSAID with similar therapeutic effects but different pharmacokinetic properties.
Uniqueness
1-(p-Chlorobenzoyl)-2-methyl-5-methoxyindole-3-acetic acid lysine salt is unique due to its specific chemical structure, which provides enhanced solubility and bioavailability compared to its parent compound, indomethacin. The lysine salt form also offers improved gastrointestinal tolerance, making it a preferred choice for long-term treatment of inflammatory conditions .
特性
CAS番号 |
36218-20-9 |
|---|---|
分子式 |
C25H30ClN3O6 |
分子量 |
504.0 g/mol |
IUPAC名 |
2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetic acid;(2S)-2,6-diaminohexanoic acid |
InChI |
InChI=1S/C19H16ClNO4.C6H14N2O2/c1-11-15(10-18(22)23)16-9-14(25-2)7-8-17(16)21(11)19(24)12-3-5-13(20)6-4-12;7-4-2-1-3-5(8)6(9)10/h3-9H,10H2,1-2H3,(H,22,23);5H,1-4,7-8H2,(H,9,10)/t;5-/m.0/s1 |
InChIキー |
OXLKTVUQJMBJSJ-ZSCHJXSPSA-N |
異性体SMILES |
CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)O.C(CCN)C[C@@H](C(=O)O)N |
正規SMILES |
CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)O.C(CCN)CC(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


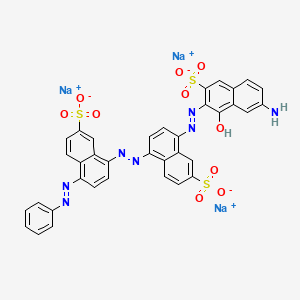
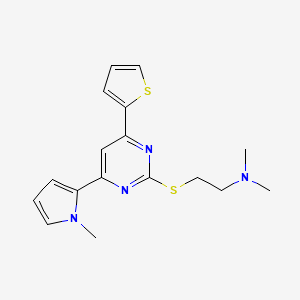
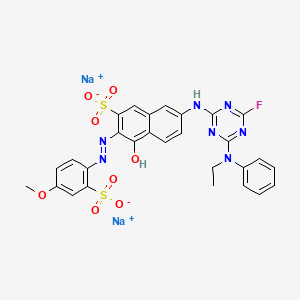
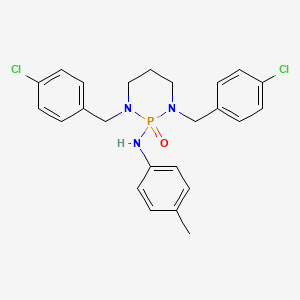
![1a-phenyl-2a,3,4,5,6,6a,7,7a-octahydro-2H-naphtho[2,3-b]oxirene](/img/structure/B12794055.png)
